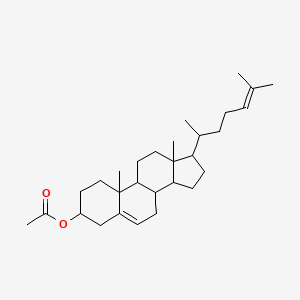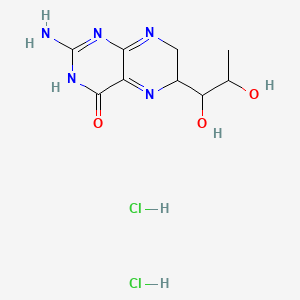![molecular formula C11H9BrN2O2 B14053896 (E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)
(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid is a synthetic organic compound that features a bromomethyl group attached to a benzimidazole ring, which is further conjugated with an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromomethylation: The benzimidazole derivative is then bromomethylated using bromomethylating agents such as bromomethyl methyl ether or N-bromosuccinimide in the presence of a radical initiator.
Acrylic Acid Conjugation: The final step involves the conjugation of the bromomethylated benzimidazole with acrylic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols or alkanes.
Addition Reactions: The acrylic acid moiety can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Addition Reactions: Catalysts like palladium or platinum in the presence of hydrogen gas.
Major Products
Substitution Products: Various substituted benzimidazole derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Addition Products: Various adducts depending on the nature of the reacting species.
Aplicaciones Científicas De Investigación
(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential anticancer, antimicrobial, and antiviral agents.
Organic Synthesis:
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coordination complexes.
Biological Studies: The compound can be employed in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
Mecanismo De Acción
The mechanism of action of (E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid depends on its specific application:
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, while the acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions.
In Organic Synthesis: The compound acts as a versatile intermediate, enabling the formation of various chemical bonds through substitution, addition, or elimination reactions.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(5-Chloromethyl-1H-benzo[d]imidazol-4-yl)acrylic acid: Similar structure with a chloromethyl group instead of a bromomethyl group.
(E)-3-(5-Methyl-1H-benzo[d]imidazol-4-yl)acrylic acid: Similar structure with a methyl group instead of a bromomethyl group.
(E)-3-(5-Fluoromethyl-1H-benzo[d]imidazol-4-yl)acrylic acid: Similar structure with a fluoromethyl group instead of a bromomethyl group.
Uniqueness
(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activity. The bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets and its behavior in chemical reactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H9BrN2O2 |
|---|---|
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
3-[5-(bromomethyl)-1H-benzimidazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9BrN2O2/c12-5-7-1-3-9-11(14-6-13-9)8(7)2-4-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |
Clave InChI |
JONFEBSGMOCZJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1CBr)C=CC(=O)O)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


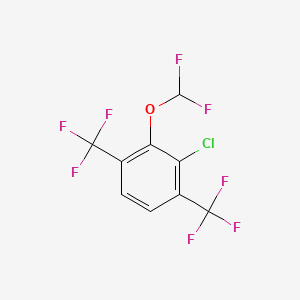
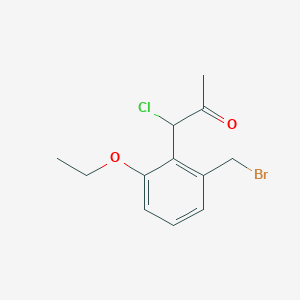
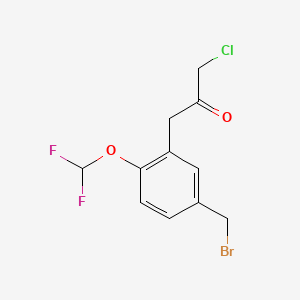


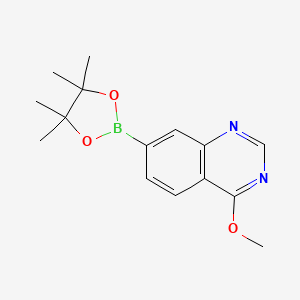
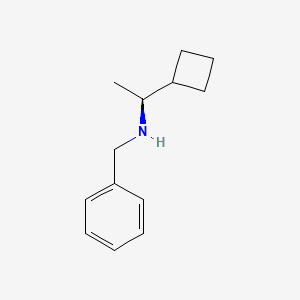
![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)

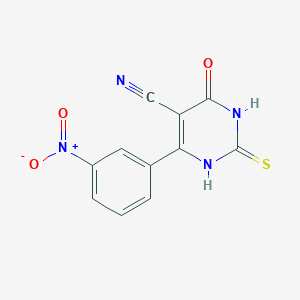
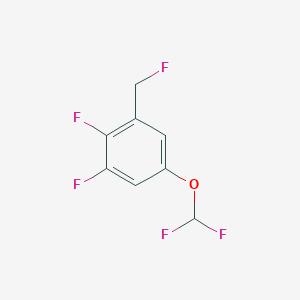
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
